molecular formula C7H9BrN2 B1526037 4-Bromo-3-methylbenzene-1,2-diamine CAS No. 952511-74-9

4-Bromo-3-methylbenzene-1,2-diamine

Cat. No.: B1526037
CAS No.: 952511-74-9
M. Wt: 201.06 g/mol
InChI Key: JBZQNBSYFRCDRA-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzene-1,2-diamine is an organic compound with the chemical formula C7H9BrN2. It is a derivative of benzene, featuring a bromine atom and a methyl group attached to the benzene ring, along with two amine groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-methylbenzene-1,2-diamine can be synthesized through a multi-step process involving the following steps :

    Nitration: The starting material, 3-methylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: Finally, the compound is brominated to introduce the bromine atom at the desired position.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both bromine and amine groups makes it a versatile intermediate for various synthetic pathways and research applications .

Properties

IUPAC Name

4-bromo-3-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZQNBSYFRCDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731275
Record name 4-Bromo-3-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952511-74-9
Record name 4-Bromo-3-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 154 (40 g, 154 mmol), SnCl2.2H2O (208 g, 920 mmol), EtOAc (300 mL) and EtOH (150 mL) was heated to 80° C. for 12 h, cooled to RT, poured into crushed ice (2 Kg) and the pH adjusted to pH 7-8 with solid NaHCO3. The solid was filtered and washed with EtOAc. The filtrate was thrice extracted with EtOAc. The combined extracts were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with an EtOAc/hexane gradient (10 to 50% EtOAc) to afford 28 g (91%) of 4-bromo-3-methyl-1,2-benzenediamine (156) as a brown oil: MS (ESI) m/z=202 [M+1]+.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-methyl-6-nitroaniline (0.45 g, 1.95 mmol) in EtOH (6 mL) was added tin(II) chloride (1.48 g, 7.8 mmol), and the resulting solution was stirred at 70° C. for 4 hours. The mixture was cooled to room temperature and poured into water, and 1 N aq. NaOH was added to adjust to pH>7. The resulting mixture was extracted with CH2Cl2 (2×), and the combined extracts were dried over Na2SO4. The drying agent was filtered off and solvent was removed in vacuo to give the title compound as an oil (0.34 g, 88%).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylbenzene-1,2-diamine
Reactant of Route 2
4-Bromo-3-methylbenzene-1,2-diamine
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Reactant of Route 6
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